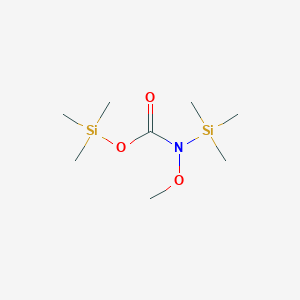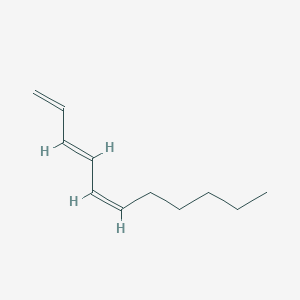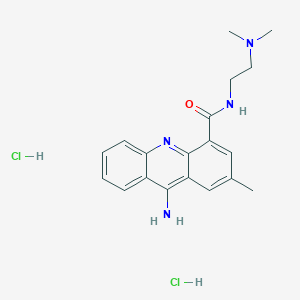![molecular formula C15H18O8 B010891 [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate CAS No. 109796-65-8](/img/structure/B10891.png)
[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, also known as rosmarinic acid, is a natural polyphenol found in many plants, including rosemary, sage, and thyme. Rosmarinic acid has been studied extensively for its potential health benefits, including its anti-inflammatory, antioxidant, and antimicrobial properties.
作用機序
The mechanism of action of [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and reactive oxygen species, as well as by modulating signaling pathways involved in cell proliferation and apoptosis.
生化学的および生理学的効果
Rosmarinic acid has been found to have various biochemical and physiological effects, including reducing inflammation, scavenging free radicals, and inhibiting the growth of bacteria and fungi. It has also been found to have potential neuroprotective effects and to inhibit the growth of cancer cells.
実験室実験の利点と制限
One advantage of using [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid in lab experiments is that it is a natural compound that can be extracted from various plants, making it readily available. However, one limitation is that the purity of the compound obtained from plant extracts may vary, which can affect the reproducibility of experiments.
将来の方向性
There are many potential future directions for research on [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid. Some possible areas of study include its potential applications in the treatment of neurodegenerative diseases, its effects on the gut microbiome, and its potential as a natural preservative in food and cosmetics. Additionally, further research is needed to fully understand the mechanism of action of [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid and its potential health benefits.
合成法
Rosmarinic acid can be extracted from various plants, including rosemary, sage, and thyme. The extraction process involves using solvents such as ethanol or methanol to obtain the compound. Alternatively, [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid can also be synthesized in the laboratory using chemical reactions.
科学的研究の応用
Rosmarinic acid has been studied for its potential health benefits in various scientific research applications. It has been found to have anti-inflammatory, antioxidant, and antimicrobial properties, as well as potential applications in neuroprotection and cancer prevention.
特性
CAS番号 |
109796-65-8 |
|---|---|
製品名 |
[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
分子式 |
C15H18O8 |
分子量 |
326.3 g/mol |
IUPAC名 |
[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H18O8/c1-22-13-6-9(2-4-10(13)18)3-5-14(21)23-15(11(19)7-16)12(20)8-17/h2-7,11-12,15,17-20H,8H2,1H3/b5-3+/t11-,12-,15+/m0/s1 |
InChIキー |
NKQBCHTWUYOXAU-SLEUVZQESA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]([C@H](CO)O)[C@H](C=O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(CO)O)C(C=O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(CO)O)C(C=O)O)O |
同義語 |
5-(O-trans-feruloyl)arabinose 5-O-(trans-feruloyl)-L-arabinose 5-O-(trans-feruloyl)arabinose 5-O-feruloylarabinose EFA cpd Fara cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)



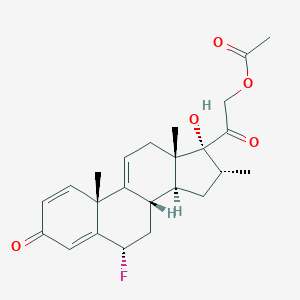

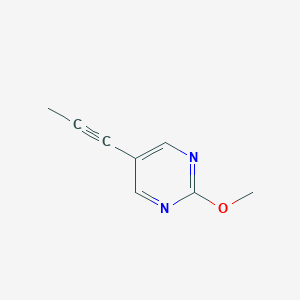
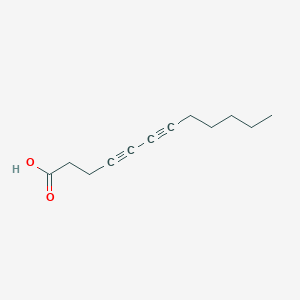
![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)

